1H-Indole, 6-methyl-2-(trifluoromethyl)- 1H-Indole, 6-methyl-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17370515
InChI: InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3
SMILES:
Molecular Formula: C10H8F3N
Molecular Weight: 199.17 g/mol

1H-Indole, 6-methyl-2-(trifluoromethyl)-

CAS No.:

Cat. No.: VC17370515

Molecular Formula: C10H8F3N

Molecular Weight: 199.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 6-methyl-2-(trifluoromethyl)- -

Specification

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
IUPAC Name 6-methyl-2-(trifluoromethyl)-1H-indole
Standard InChI InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3
Standard InChI Key HYMQPICHDYWVPY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-methyl-2-(trifluoromethyl)-1H-indole, reflects its substitution pattern on the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key features include:

  • Methyl group (-CH₃) at the 6-position, which enhances lipophilicity and influences π-π stacking interactions.

  • Trifluoromethyl group (-CF₃) at the 2-position, introducing strong electron-withdrawing effects and metabolic stability.

The canonical SMILES string, CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F, and InChIKey HYMQPICHDYWVPY-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental workflows.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₈F₃N
Molecular Weight199.17 g/mol
LogP (Predicted)3.32 (XLOGP3)
Topological Polar Surface Area15.79 Ų
Hydrogen Bond Donors1

Synthesis and Optimization Strategies

Copper-Catalyzed Trifluoromethylation

A predominant synthetic route involves copper-mediated trifluoromethylation of indole precursors. This method leverages removable directing groups to achieve regioselectivity at the 2-position. For example, a 2018 study demonstrated that using CuI as a catalyst and TMS-CF₃ as the trifluoromethyl source in DMF at 80°C yielded 68–72% of the target compound. Solvent polarity and temperature critically influence reaction efficiency, with polar aprotic solvents like DMF favoring nucleophilic attack.

Fluoroform (HCF₃)-Based Trifluoromethylation

An alternative approach employs fluoroform (HCF₃) and KHMDS in triglyme at -40°C, achieving yields up to 92% . This method circumvents the need for transition metals, making it environmentally favorable. The reaction mechanism involves deprotonation of HCF₃ by KHMDS to generate a trifluoromethyl anion, which subsequently attacks the indole electrophile.

Table 2: Comparative Synthesis Conditions

MethodCatalyst/SolventTemperatureYield (%)
Copper-CatalyzedCuI/DMF80°C68–72
Fluoroform-Based KHMDS/Triglyme-40°C92

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The methyl group at C6 appears as a singlet at δ 2.34 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm. The NH proton is observed as a broad peak near δ 8.1 ppm.

  • ¹⁹F NMR: The -CF₃ group produces a quintet at δ -58.2 ppm due to coupling with adjacent fluorine atoms .

Infrared (IR) Spectroscopy

Strong absorption bands at 1120 cm⁻¹ (C-F stretching) and 1600 cm⁻¹ (C=C aromatic stretching) confirm the presence of the trifluoromethyl and indole moieties.

Biological Activities and Applications

Kinase Inhibition

The compound’s planar structure enables interactions with ATP-binding pockets in kinases. Molecular docking studies suggest affinity for EGFR tyrosine kinase, a target in oncology.

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